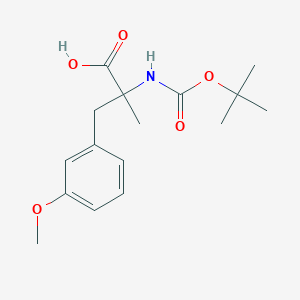

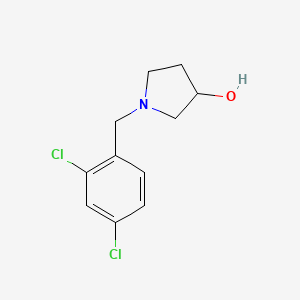

![molecular formula C12H15ClN2O2 B1463596 [(シアノフェニルメチル)アミノ]酢酸エチルエステル塩酸塩 CAS No. 854705-52-5](/img/structure/B1463596.png)

[(シアノフェニルメチル)アミノ]酢酸エチルエステル塩酸塩

説明

“[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . The compound contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .

Synthesis Analysis

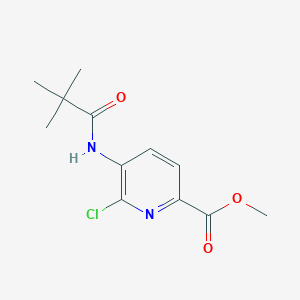

The synthesis of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” may involve several methods. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

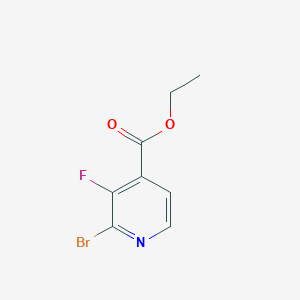

Molecular Structure Analysis

The molecular structure of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is characterized by the presence of a carboxylate ester and a nitrile . The compound also contains an acidic methylene group, which is flanked by both the nitrile and carbonyl .

Chemical Reactions Analysis

The compound exhibits a variety of chemical reactions due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Physical And Chemical Properties Analysis

The compound is a colorless liquid with a pleasant odor . It is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

科学的研究の応用

ヘテロ環化合物の合成

この化合物は、医薬品および生物学的活性において重要なさまざまなヘテロ環化合物の合成に使用されます。 4員環から7員環のヘテロ環を形成する能力は、医薬品研究開発における貴重な中間体となっています .

医薬品中間体

医薬品合成の中間体として、この化合物は、独自の生物学的活性を持つ薬物の創製に貢献しています。 医薬品化学において重要なキノロン誘導体の形成における役割は特に注目に値します .

ペプチド合成

この化合物は、ペプチド合成における重要な中間体として機能します。 これは、治療用ペプチドのペプチド鎖を構築するために不可欠なアミノ酸メチルエステルの形成を促進します .

不斉合成のためのキラル源

この化合物は、その構造的特徴により、不斉合成におけるキラル源として機能できます。 これは、特定の薬理学的効果を生み出すために重要な、エナンチオマー的に純粋な物質を製造するために不可欠です .

材料科学

材料科学では、この化合物はポリマー材料の合成に使用されています。 その汎用性により、バイオテクノロジーやナノテクノロジーでの潜在的な用途を持つ新規材料を創製することができます .

アミンのシアノアセチル化

この化合物は、アミンのシアノアセチル化に関与しており、これはさまざまな有機分子の調製において基本的な反応です。 このプロセスは、染料、顔料、有機LEDで潜在的な用途を持つ化合物の合成に不可欠です .

将来の方向性

作用機序

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride involves a series of chemical reactions. A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate is reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .

Result of Action

It’s known that the compound is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity .

Action Environment

The action environment of Ethyl 2-((cyano(phenyl)methyl)amino)acetate hydrochloride can influence its action, efficacy, and stability. For instance, the synthesis of N-substituted cyanoacetamide can be carried out in several ways. One method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction can be performed without solvent at room temperature or at 70 °C for 6 hours, then left to stir at room temperature overnight .

特性

IUPAC Name |

ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHUTGOHZXALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)

![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)